左芬普利钙
描述
科学研究应用
化学: : 左芬普利钙在涉及血管紧张素转换酶抑制剂的研究中用作模型化合物。 它也用于开发新的合成方法 .
生物学: : 在生物学研究中,左芬普利钙用于研究血管紧张素转换酶抑制对各种生理过程的影响,包括血压调节和心脏功能 .
医学: : 左芬普利钙用于临床研究,以评估其在治疗高血压和心力衰竭方面的疗效和安全性。 它也用于研究其抗氧化和心血管保护作用 .
工业: : 在制药行业,左芬普利钙用于开发和生产降压药物 .
生化分析
Biochemical Properties
Zofenopril Calcium acts as an ACE inhibitor, which means it inhibits the enzyme that converts angiotensin I to angiotensin II . This inhibition leads to decreased vasopressor activity and reduced aldosterone secretion . The suppression of plasma renin-angiotensin-aldosterone system is one of the primary mechanisms by which Zofenopril Calcium exerts its beneficial effects .
Cellular Effects
Zofenopril Calcium has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce hyperglycaemia-induced oxidative stress, which is a crucial factor in diabetic cardiomyopathy . Moreover, it has been observed to improve cardiac function in rats with streptozotocin-induced diabetes mellitus .
Molecular Mechanism
The molecular mechanism of Zofenopril Calcium involves the inhibition of ACE, leading to decreased plasma angiotensin II . This results in reduced vasoconstriction and aldosterone secretion, thereby lowering blood pressure . Additionally, the inhibition of ACE leads to an increased activity of the circulating and local kallikrein-kinin-system, contributing to peripheral vasodilation .
Temporal Effects in Laboratory Settings
The effects of Zofenopril Calcium have been studied over time in laboratory settings. For instance, it has been found that the plasma ACE activity is suppressed by 53.4% and 74.4% at 24 hours after administration of single oral doses of 30 mg and 60 mg Zofenopril Calcium respectively .
Dosage Effects in Animal Models
In animal models, the effects of Zofenopril Calcium have been observed to vary with different dosages. For example, in spontaneously hypertensive rats, Zofenopril Calcium has been shown to produce a dose-dependent antihypertensive effect of longer duration .
Metabolic Pathways
Zofenopril Calcium is involved in the renin-angiotensin-aldosterone system metabolic pathway . It inhibits ACE, which is a key enzyme in this pathway that converts angiotensin I to angiotensin II .
Transport and Distribution
While specific transporters or binding proteins for Zofenopril Calcium have not been identified, it is known that ACE inhibitors like Zofenopril Calcium are distributed throughout the body and exert their effects on various tissues .
Subcellular Localization
The exact subcellular localization of Zofenopril Calcium is not well-defined. As an ACE inhibitor, it is likely to interact with ACE enzymes located on the cell surface, particularly on endothelial cells .
准备方法
合成路线和反应条件: : 左芬普利钙的合成涉及多个步骤,从适当的吡咯烷和苯甲酰硫基衍生物开始。关键步骤包括:
吡咯烷环的形成: 这涉及在受控条件下适当前体的环化。
苯甲酰硫基基团的引入: 这一步涉及吡咯烷衍生物与苯甲酰氯在碱的存在下反应。
钙盐的形成: 最后一步涉及左芬普利中间体与钙离子反应形成钙盐.
工业生产方法: : 左芬普利钙的工业生产遵循类似的合成路线,但规模更大。该过程涉及:
批量合成: 吡咯烷和苯甲酰硫基衍生物的大规模合成。
纯化: 使用结晶和色谱等技术对粗产品进行纯化。
钙盐的形成: 纯化的左芬普利中间体与钙离子反应形成最终产物.
化学反应分析
反应类型
氧化: 左芬普利钙可以发生氧化反应,特别是在硫醇基团处。
还原: 该化合物可以还原为相应的硫化物。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 常用的还原剂包括硼氢化钠和氢化铝锂。
取代: 取代反应通常涉及亲核试剂,如胺和醇.
主要产物
氧化: 主要产物是相应的亚砜或砜。
还原: 主要产物是相应的硫化物。
取代: 主要产物是左芬普利的取代衍生物.
作用机制
左芬普利钙通过抑制血管紧张素转换酶发挥作用,该酶负责将血管紧张素 I 转换为血管紧张素 II。血管紧张素 II 是一种强效的血管收缩剂,可升高血压。 通过抑制这种酶,左芬普利钙降低血管紧张素 II 的水平,导致血管舒张,随后血压下降 .
分子靶点和通路
血管紧张素转换酶: 左芬普利钙的主要靶点。
活性氧: 左芬普利钙减少活性氧的产生,这有助于其抗氧化作用.
相似化合物的比较
类似化合物
依那普利: 另一种用于治疗高血压和心力衰竭的血管紧张素转换酶抑制剂。
赖诺普利: 一种长效的血管紧张素转换酶抑制剂,具有类似的应用。
雷米普利: 一种具有心血管保护作用的血管紧张素转换酶抑制剂.
独特性: : 左芬普利钙因其硫醇基团而独一无二,这有助于其抗氧化活性。 这使其区别于其他缺乏此官能团的血管紧张素转换酶抑制剂 .
属性
CAS 编号 |
81938-43-4 |
---|---|
分子式 |
C44H44CaN2O8S4 |
分子量 |
897.2 g/mol |
IUPAC 名称 |
calcium;(2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/2C22H23NO4S2.Ca/c2*1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17;/h2*2-11,15,18-19H,12-14H2,1H3,(H,25,26);/q;;+2/p-2/t2*15-,18+,19+;/m11./s1 |
InChI 键 |
NSYUKKYYVFVMST-LETVYOFWSA-L |
SMILES |
CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.[Ca+2] |
手性 SMILES |
C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2C[C@H](C[C@H]2C(=O)[O-])SC3=CC=CC=C3.C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2C[C@H](C[C@H]2C(=O)[O-])SC3=CC=CC=C3.[Ca+2] |
规范 SMILES |
CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.[Ca+2] |
外观 |
Solid powder |
81938-43-4 | |
Pictograms |
Environmental Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
SQ 26900 SQ 26991 SQ-26900 SQ-26991 Zofenil zofenopril zofenopril, calcium salt, (1(R*),2alpha,4alpha)-isomer Zofil |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。